Ethyl-L-NIO (hydrochloride)

Description

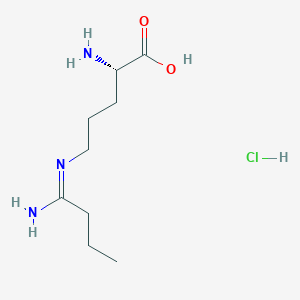

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-(1-aminobutylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h7H,2-6,10H2,1H3,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNWLIPSWIUXRG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl-L-NIO (hydrochloride)

Abstract

N5-(1-Iminobutyl)-L-ornithine hydrochloride, commonly known as Ethyl-L-NIO (hydrochloride), is a key pharmacological tool for investigating the complex roles of nitric oxide (NO) signaling. As a derivative of the well-characterized non-selective nitric oxide synthase (NOS) inhibitor L-NIO, Ethyl-L-NIO provides a nuanced profile of NOS isoform inhibition. This guide offers a comprehensive examination of its mechanism of action, isoform selectivity, and the downstream cellular consequences of its inhibitory activity. Furthermore, it provides detailed, field-proven experimental protocols for characterizing its effects, ensuring researchers can effectively integrate this compound into their studies of NO-dependent physiological and pathophysiological processes.

The Nitric Oxide Synthase Family: A Primer

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of biological processes, from vasodilation and neurotransmission to immune responses.[1] It is a transient, gaseous free radical synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] Understanding the distinct roles of the three primary NOS isoforms is fundamental to appreciating the utility of inhibitors like Ethyl-L-NIO:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS produces NO that functions as a neurotransmitter, playing roles in synaptic plasticity and regulating cerebral blood flow. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[3][4]

-

Endothelial NOS (eNOS or NOS-3): Located in vascular endothelial cells, eNOS is critical for cardiovascular homeostasis. The NO it generates mediates vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion to the endothelium.[1]

-

Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli such as cytokines. Once expressed, typically in immune cells like macrophages, it produces large, sustained amounts of NO as part of the cytotoxic immune response to pathogens.[5]

All three isoforms catalyze the same reaction: the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[6] This shared catalytic mechanism makes the development of highly selective inhibitors a significant challenge in pharmacology.[3][7]

Ethyl-L-NIO: Mechanism of Competitive Inhibition

Ethyl-L-NIO (hydrochloride), with the chemical structure L-N5-(1-Iminobutyl)ornithine hydrochloride, functions as a competitive inhibitor of nitric oxide synthase.[8][9] It is the saturated analog of the more commonly known inhibitor, L-NIO (L-N5-(1-Iminoethyl)ornithine).[9] The core mechanism involves the inhibitor molecule binding to the active site of the NOS enzyme, the same site where the natural substrate, L-arginine, binds. This direct competition prevents L-arginine from being converted to L-citrulline and nitric oxide, thereby reducing or ablating NO production.

The following diagram illustrates this competitive inhibition at the enzymatic level.

Caption: Competitive inhibition of NOS by Ethyl-L-NIO.

By occupying the active site, Ethyl-L-NIO effectively shuts down the catalytic activity of the enzyme, leading to a decrease in local and systemic NO concentrations. This inhibition has profound effects on downstream signaling pathways that are NO-dependent.

Isoform Selectivity Profile of Ethyl-L-NIO

While sometimes generally referred to as a selective nNOS inhibitor, the inhibitory profile of Ethyl-L-NIO is more complex and warrants careful consideration for experimental design.[8] Its selectivity is modest and depends on the specific metric used for evaluation (Ki vs. Ki/Km).[9] The table below summarizes the reported inhibition constants.

| Inhibitor | Parameter | nNOS | eNOS | iNOS | Source |

| Ethyl-L-NIO | Ki (µM) | 5.3 | 18 | 12 | [9][10] |

| Ki/Km (µM) | 3.79 | 5 | 0.96 | [9] | |

| L-NIO | Ki (µM) | 1.7 | 3.9 | 3.9 | [11][12] |

-

Based on Ki values: The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition. Based on these values, Ethyl-L-NIO shows a modest preference for nNOS (Ki = 5.3 µM) over iNOS (Ki = 12 µM) and eNOS (Ki = 18 µM).[9][10] It is approximately 3.4-fold more selective for nNOS than for eNOS.

-

Based on Ki/Km ratio: This ratio provides a more biologically relevant measure of inhibitory potency by considering the enzyme's affinity for its natural substrate (Km for L-arginine). When this ratio is evaluated, Ethyl-L-NIO appears to favor iNOS (Ki/Km = 0.96 µM).[9] This suggests that under conditions where L-arginine concentrations are near the Km of the enzymes, Ethyl-L-NIO may more effectively inhibit iNOS.

This nuanced selectivity is a critical consideration. Researchers must be aware that at concentrations sufficient to robustly inhibit nNOS, there will likely be concurrent inhibition of iNOS and, to a lesser extent, eNOS. Therefore, attributing an observed physiological effect solely to nNOS inhibition requires careful dose-response studies and potentially the use of complementary, more selective inhibitors.

Downstream Signaling Consequences of NOS Inhibition

The primary downstream target of nitric oxide is soluble guanylyl cyclase (sGC). Inhibition of NOS by Ethyl-L-NIO initiates a cascade of events by blocking the activation of this crucial enzyme.

Caption: The NO/sGC/cGMP signaling pathway and the point of inhibition by Ethyl-L-NIO.

Mechanism Breakdown:

-

Inhibition of NO Production: Ethyl-L-NIO blocks NOS, preventing the synthesis of NO.

-

sGC Remains Inactive: In the absence of NO, sGC does not undergo the conformational change required for its activation.[1]

-

Reduced cGMP Synthesis: Inactive sGC cannot catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][13]

-

Downstream Effects Attenuated: The resulting decrease in intracellular cGMP levels prevents the activation of downstream effectors, most notably Protein Kinase G (PKG). This leads to the reversal or prevention of NO-mediated physiological effects, such as smooth muscle relaxation and neurotransmission.

Experimental Protocols for Characterization

To validate the inhibitory action of Ethyl-L-NIO and quantify its effects, standardized in vitro and cell-based assays are essential.

Protocol 1: In Vitro NOS Inhibition Assay (Colorimetric)

This protocol determines the IC50 value of Ethyl-L-NIO by measuring the end-product of the NOS reaction. It relies on the Griess reaction, which detects nitrite (NO₂⁻), a stable oxidation product of NO.[14][15]

Principle: The total amount of NO produced by purified NOS or a tissue homogenate is quantified by measuring the absorbance of a colored azo compound formed by the reaction of nitrite with the Griess reagent.

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS) or tissue/cell lysate

-

NOS Assay Buffer

-

L-Arginine (substrate)

-

NADPH and other necessary cofactors (FAD, FMN, BH₄, Calmodulin)[16]

-

Ethyl-L-NIO (hydrochloride) stock solution

-

Nitrate Reductase (to convert any nitrate to nitrite)

-

Griess Reagents (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[15]

-

96-well microplate and plate reader (540 nm absorbance)

Step-by-Step Methodology:

-

Prepare Reagent Mix: In a microcentrifuge tube on ice, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, and all required cofactors.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the Ethyl-L-NIO stock solution to create a range of concentrations to be tested.

-

Set up Assay Plate: To appropriate wells of a 96-well plate, add:

-

Blank wells: Reaction mix without enzyme.

-

Control wells (100% activity): Reaction mix + enzyme + vehicle (inhibitor solvent).

-

Inhibitor wells: Reaction mix + enzyme + diluted Ethyl-L-NIO.

-

-

Initiate Reaction: Add the NOS enzyme or lysate to the control and inhibitor wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Nitrate Reduction (Optional but Recommended): Add nitrate reductase and its cofactor (NADPH) to each well and incubate to convert any NO₃⁻ to NO₂⁻.[17]

-

Griess Reaction: Add Griess Reagent I (Sulfanilamide) followed by Griess Reagent II (NED) to all wells. Allow the color to develop for 10-15 minutes at room temperature.[18]

-

Measure Absorbance: Read the absorbance of the plate at 540 nm.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each Ethyl-L-NIO concentration relative to the control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Nitric Oxide Production Assay

This protocol measures the effect of Ethyl-L-NIO on NO production in intact cells, such as cytokine-stimulated RAW 264.7 macrophages (for iNOS) or agonist-stimulated endothelial cells (for eNOS).

Principle: Cells are treated with a stimulus to induce NO production in the presence or absence of Ethyl-L-NIO. The accumulated nitrite in the cell culture medium is then quantified using the Griess assay.

Materials:

-

Appropriate cell line (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for RAW 264.7 cells)

-

Ethyl-L-NIO (hydrochloride)

-

Griess Reagents

-

96-well cell culture plate and microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: Remove the medium and replace it with fresh medium containing various concentrations of Ethyl-L-NIO or vehicle. Incubate for 1 hour.

-

Stimulation: Add the stimulating agent (e.g., LPS/IFN-γ) to the wells to induce NOS expression and activity.

-

Incubation: Incubate the cells for a period sufficient for NO production (e.g., 18-24 hours for iNOS induction).

-

Sample Collection: Carefully collect a known volume of the cell culture supernatant from each well.

-

Griess Assay: Perform the Griess reaction on the collected supernatants as described in Protocol 1 (Steps 7-9). A nitrite standard curve should be run in parallel using fresh culture medium to ensure accurate quantification.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 of Ethyl-L-NIO for inhibiting cell-based NO production.

Caption: Workflow for the cell-based NOS inhibition assay.

Conclusion

Ethyl-L-NIO (hydrochloride) is a valuable competitive inhibitor of nitric oxide synthases. While it exhibits a modest selectivity for the neuronal isoform based on Ki values, its inhibitory profile is complex, with other metrics suggesting significant activity against iNOS. This technical guide provides the foundational knowledge of its mechanism—disrupting the NO/sGC/cGMP signaling cascade—and the practical, validated protocols necessary for its characterization. A thorough understanding of its nuanced selectivity and the application of robust experimental design are paramount for researchers aiming to accurately dissect the multifaceted roles of nitric oxide in health and disease.

References

-

L-NIO | NOS Inhibitor. MedchemExpress.com.

-

Ethyl-L-NIO, hydrochloride | CAS 150403-97-7. Santa Cruz Biotechnology.

-

L-NIO. Biotium.

-

Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology. International Journal of Molecular Sciences.

-

Nitric oxide signaling. Abcam.

-

Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions. MDPI.

-

Nitric oxide signaling. CUSABIO.

-

Ethyl-L-NIO (hydrochloride) | CAS 150403-97-7. Biomol.com.

-

Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. PLOS ONE.

-

Video: Nitric Oxide Signaling Pathway. JoVE.

-

L-NIO dihydrochloride. Tocris Bioscience.

-

Ethyl-L-NIO (hydrochloride). Labchem Catalog.

-

Ethyl-L-NIO, hydrochloride. AdooQ BioScience.

-

Ethyl-L-NIO (hydrochloride) - Applications. Bertin Bioreagent.

-

Application Notes and Protocols for Quantifying Nitric Oxide Levels. BenchChem.

-

L-NIO (hydrochloride) (CAS Number: 36889-13-1). Cayman Chemical.

-

Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Bio-protocol.

-

N(5)-(1-Iminoethyl)-L-ornithine HCl (L-NIO) | CAS 150403-88-6. Santa Cruz Biotechnology.

-

L-N5-(1-Iminoethyl)ornithine hydrochloride. Sigma-Aldrich.

-

N5-(1-Iminoethyl) L-Ornithine Hydrochloride. CymitQuimica.

-

Measuring Nitrite & Nitrate-Metabolites-Nitric Oxide Pathway-Biological Materials l Protocol Preview. YouTube.

-

Application Notes and Protocols for Measuring Nitric Oxide Release from NCX 466. BenchChem.

-

Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC - NIH.

-

Nitric Oxide Synthase Inhibitor Screening Kit. Sigma-Aldrich.

-

Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.

-

L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride. PubChem.

-

EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems.

-

Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). Sigma-Aldrich.

-

NOS Activity Assay Kit. Cayman Chemical.

-

Progress in the development of selective nitric oxide synthase (NOS) inhibitors. PubMed.

-

Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. ResearchGate.

-

Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Europe PMC.

Sources

- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Progress in the development of selective nitric oxide synthase (NOS) inhibitors. | Semantic Scholar [semanticscholar.org]

- 8. scbt.com [scbt.com]

- 9. Ethyl-L-NIO (hydrochloride) | CAS 150403-97-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. jove.com [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. bio-protocol.org [bio-protocol.org]

What is the isoform selectivity of Ethyl-L-NIO?

An In-Depth Technical Guide to the Isoform Selectivity of Ethyl-L-NIO

Executive Summary

N⁵-(1-Iminoethyl)-L-ornithine ethyl ester, commonly known as Ethyl-L-NIO, is a derivative of the nitric oxide synthase (NOS) inhibitor L-NIO. As an ethyl ester, it represents a pro-drug strategy to enhance cellular permeability, whereupon intracellular esterases hydrolyze it to its active form, L-NIO. This guide provides a detailed analysis of the isoform selectivity of Ethyl-L-NIO for the three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). We will dissect the quantitative inhibition data, explore the molecular context of its mechanism, and provide a robust experimental framework for validating NOS inhibitor selectivity in a research setting. The data indicates that Ethyl-L-NIO is a modestly selective NOS inhibitor, with a nuanced profile that differs when evaluated by direct inhibition constants (Kᵢ) versus the ratio of inhibition constant to substrate affinity (Kᵢ/Kₘ).

Introduction to Nitric Oxide Synthase and the Rationale for Isoform Selectivity

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission and vascular tone regulation to immune responses.[1][2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct NOS isoforms have been identified, each with unique regulatory mechanisms and tissue distribution:

-

Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, nNOS plays a key role in synaptic plasticity and central regulation of blood pressure.[3] Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making it a significant therapeutic target.[4]

-

Endothelial NOS (eNOS or NOS3): Found predominantly in vascular endothelial cells, eNOS is the primary regulator of vascular tone and blood pressure.[1] Its activity is protective against atherosclerosis. Consequently, non-selective inhibition of eNOS can lead to adverse cardiovascular effects, such as hypertension.[4]

-

Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli like cytokines and lipopolysaccharide (LPS).[3] It produces large, sustained amounts of NO as part of the immune response to pathogens, but its over-activity is linked to septic shock and chronic inflammatory conditions.[2]

The distinct roles of the NOS isoforms underscore the critical need for selective inhibitors in both research and therapeutic development. An ideal inhibitor would target nNOS or iNOS for neurodegenerative or inflammatory diseases, respectively, while sparing the vital cardiovascular functions of eNOS.[2][4]

Ethyl-L-NIO is the ethyl ester of N⁵-(1-iminoethyl)-L-ornithine (L-NIO). This esterification is a common medicinal chemistry strategy to neutralize the charge on the carboxylic acid group, thereby increasing lipophilicity and enhancing the molecule's ability to cross cell membranes. Intracellularly, ubiquitous esterase enzymes are expected to cleave the ester bond, releasing the active inhibitor L-NIO. This approach is analogous to other pro-drugs like L-NAME, which is hydrolyzed to the active inhibitor L-NOARG.[5]

Part 1: Quantitative Isoform Selectivity Profile of Ethyl-L-NIO

The inhibitory potency of Ethyl-L-NIO has been characterized against the three NOS isoforms. The data reveals a profile of modest selectivity that depends on the metric used for evaluation.

Inhibition Constant (Kᵢ) Data

The inhibition constant (Kᵢ) represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value indicates higher potency. For Ethyl-L-NIO, the Kᵢ values are as follows:

| NOS Isoform | Kᵢ Value (µM) | Source |

| nNOS | 5.3 | [6] |

| eNOS | 18 | [6] |

| iNOS | 12 | [6] |

Based on these Kᵢ values alone, Ethyl-L-NIO demonstrates a slight preference for nNOS, being approximately 3.4-fold more potent against nNOS than eNOS and 2.3-fold more potent against nNOS than iNOS.

Substrate Affinity-Adjusted Selectivity (Kᵢ/Kₘ)

A more biologically relevant measure of selectivity can be the ratio of the inhibition constant (Kᵢ) to the Michaelis constant (Kₘ) for the natural substrate, L-arginine. This ratio accounts for the competition between the inhibitor and the substrate at the active site. When evaluated by this metric, the selectivity profile of Ethyl-L-NIO shifts.

| NOS Isoform | Kᵢ/Kₘ (µM) | Source |

| nNOS | 3.79 | [6] |

| eNOS | 5 | [6] |

| iNOS | 0.96 | [6] |

This analysis suggests that, in a biological system where L-arginine is present, Ethyl-L-NIO may preferentially inhibit iNOS over the other two isoforms.[6] It shows no significant selectivity for nNOS over eNOS when substrate competition is considered.[6] This highlights a crucial concept: selectivity determined with purified enzymes under one set of conditions may not fully translate to the complex environment within a cell or tissue.[7]

Part 2: Molecular Basis of NOS Inhibition

Ethyl-L-NIO, in its active L-NIO form, acts as a competitive inhibitor of L-arginine at the NOS active site. Understanding this mechanism requires a brief overview of the NOS catalytic cycle.

The NOS Catalytic Cycle

All NOS isoforms function as homodimers.[3] Each monomer contains a C-terminal reductase domain and an N-terminal oxygenase domain, linked by a calmodulin-binding region.[1] The reductase domain binds NADPH and transfers electrons via FAD and FMN to the heme group located in the oxygenase domain, where L-arginine is oxidized to L-citrulline and NO.[3]

Caption: Simplified NOS catalytic cycle showing electron flow and competitive inhibition.

L-NIO mimics the substrate L-arginine, binding to the active site within the oxygenase domain. This binding prevents L-arginine from accessing the catalytic heme center, thereby halting the production of NO. The challenge in achieving high isoform selectivity arises from the significant conservation of the active site structure across nNOS, eNOS, and iNOS.[8] Selectivity is often achieved by exploiting subtle differences in the size, shape, and electrostatic potential of the active site access channels among the isoforms.

Part 3: Experimental Protocol for Determining NOS Isoform Selectivity

To ensure scientific integrity, the determination of an inhibitor's selectivity profile must be conducted under standardized and self-validating conditions. The following protocol describes an in vitro hemoglobin capture assay, a continuous spectrophotometric method that directly measures NO production.

Principle

This assay measures the oxidation of oxyhemoglobin (oxyHb) to methemoglobin (metHb) by newly synthesized NO. The change in absorbance at 401 nm provides a direct, real-time measurement of NOS activity.

Experimental Workflow Diagram

Caption: Workflow for determining NOS inhibitor potency using a hemoglobin capture assay.

Detailed Step-by-Step Protocol

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT and the desired concentration of L-arginine (typically at the Kₘ for each isoform).

-

Oxyhemoglobin (OxyHb) Solution: Prepare a ~20 µM solution of oxyHb by reducing methemoglobin with sodium dithionite followed by purification over a desalting column. Confirm concentration spectrophotometrically.

-

Cofactor Mix: Prepare a concentrated stock solution containing NADPH (10 mM), (6R)-5,6,7,8-tetrahydrobiopterin (BH₄, 1 mM), CaCl₂ (20 mM), and Calmodulin (10 µM).

-

Inhibitor Stock: Prepare a 10 mM stock of Ethyl-L-NIO hydrochloride in ultrapure water. Perform serial dilutions to create a range of concentrations for the assay.

-

-

Assay Procedure (96-well plate format):

-

Rationale: A multi-well format allows for simultaneous testing of multiple inhibitor concentrations and controls.

-

To each well, add:

-

50 µL of Assay Buffer.

-

10 µL of the appropriate Ethyl-L-NIO dilution (or vehicle for control wells).

-

20 µL of purified NOS enzyme (nNOS, eNOS, or iNOS) diluted in Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

-

-

Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]

-

Initiate the reaction by adding 20 µL of the Cofactor/OxyHb mix to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 401 nm kinetically for 10-15 minutes, taking readings every 30 seconds.

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each Ethyl-L-NIO concentration relative to the vehicle control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor causing 50% inhibition).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowing the Kₘ of L-arginine for each enzyme under the specific assay conditions.

-

-

Self-Validation and Controls:

-

No Enzyme Control: To ensure the observed signal is enzyme-dependent.

-

No NADPH Control: To confirm the reaction is NADPH-dependent.

-

Known Inhibitor Control (e.g., L-NAME): To validate the assay is performing as expected.

-

L-arginine Reversibility: For competitive inhibitors, increasing the L-arginine concentration should increase the apparent IC₅₀.

-

Conclusion

Ethyl-L-NIO is a valuable research tool for studying the roles of nitric oxide. However, its utility is defined by its modest and complex isoform selectivity. While Kᵢ values suggest a slight preference for nNOS, a more functionally relevant analysis of the Kᵢ/Kₘ ratio indicates a preference for iNOS.[6] This underscores the importance of a multi-faceted evaluation of inhibitor selectivity, moving beyond simple potency values to consider the competitive environment of the cell. Researchers employing Ethyl-L-NIO, particularly in cellular or in vivo models, should be mindful of its potential to inhibit all three NOS isoforms and should interpret results with caution, using appropriate controls and complementary approaches to confirm isoform-specific effects.

References

-

Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(43), 26677–83. Available from: [Link]

-

Gibb, B. J., et al. (2012). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 167(7), 1479–1491. Available from: [Link]

-

Pfeiffer, S., et al. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. Available from: [Link]

-

Li, H., & Poulos, T. L. (2013). In vitro studies of NOS inhibitors using purified human NOS isozymes. UWSpace. Available from: [Link]

-

McCall, T. B., et al. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology, 102(1), 234–238. Available from: [Link]

-

Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. Available from: [Link]

-

Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669–26676. Available from: [Link]

-

SciSpace. In vitro studies of NOS inhibitors using purified human NOS isozymes. Available from: [Link]

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Available from: [Link]

-

Ji, H., et al. (2009). Potent and selective neuronal nitric oxide synthase inhibitors with improved cellular permeability. ACS Medicinal Chemistry Letters, 1(1), 29–33. Available from: [Link]

-

McCall, T. B., et al. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology, 102(1), 234-8. Available from: [Link]

-

Zhang, Y., et al. (2019). Nitric oxide detection methods in vitro and in vivo. Medical Gas Research, 9(4), 211–219. Available from: [Link]

-

Tran, T. D., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(05), 135-142. Available from: [Link]

-

Chen, Y. A., et al. (2018). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. International Journal of Molecular Sciences, 19(11), 3326. Available from: [Link]

-

ResearchGate. IC 50 values and physico-chemical parameters of selected iNOS inhibitors. Available from: [Link]

-

Wikipedia. Nitric oxide synthase. Available from: [Link]

-

Cuzzocrea, S., et al. (2001). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Pharmacological Research, 43(2), 107-126. Available from: [Link]

-

Bohrium. Identification of N-iminoethyl-l-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. Available from: [Link]

-

Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Available from: [Link]

-

Chan, Y. T., et al. (2022). Endothelial nitric oxide synthase (eNOS)-NO signaling axis functions to promote the growth of prostate cancer stem-like cells. Cancer Cell International, 22(1), 184. Available from: [Link]

-

Papapetropoulos, A., & Fulton, D. (2020). Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism. Pflügers Archiv - European Journal of Physiology, 472(10), 1433–1446. Available from: [Link]

Sources

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and selective neuronal nitric oxide synthase inhibitors with improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 7. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 9. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl-L-NIO hydrochloride biological activity

An In-depth Technical Guide to the Biological Activity of Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl-L-NIO hydrochloride, a notable inhibitor of nitric oxide synthase (NOS). Designed for the discerning scientific professional, this document moves beyond simple data recitation to explore the mechanistic underpinnings, kinetic profile, and diverse research applications of this compound. We will delve into the causality behind experimental designs and present validated protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

The Landscape of Nitric Oxide Signaling

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert the amino acid L-arginine to L-citrulline, producing NO in the process.[1] Three primary isoforms of this enzyme family exist:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in neural tissue, it plays a key role in neurotransmission and synaptic plasticity. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[2][3]

-

Endothelial NOS (eNOS or NOS3): Primarily located in the vascular endothelium, its NO production is fundamental for vasodilation and the maintenance of cardiovascular homeostasis.[4][5]

-

Inducible NOS (iNOS or NOS2): This isoform can be expressed in various cells, typically in response to immunological stimuli like cytokines. It produces large, sustained amounts of NO, which is crucial for host defense but can also contribute to inflammatory tissue damage and septic shock.[3][6]

Given the distinct roles of these isoforms, the development of specific inhibitors is a significant goal in both pharmacology and therapeutic development. Such inhibitors serve as invaluable tools to dissect the function of each isoform and as potential drug candidates for diseases driven by aberrant NO production.[3] Ethyl-L-NIO hydrochloride has emerged as one such tool for probing these complex biological systems.

Molecular Profile of Ethyl-L-NIO Hydrochloride

Ethyl-L-NIO, or N5-(1-iminobutyl)-L-ornithine, is an L-arginine analogue and the saturated counterpart to vinyl-L-NIO.[7] It is typically supplied as a hydrochloride salt to improve its solubility and stability, making it suitable for a range of experimental applications.

| Property | Data |

| Chemical Formula | C₉H₁₉N₃O₂ • HCl |

| Molecular Weight | 237.7 g/mol |

| CAS Number | 150403-97-7 |

| Appearance | Crystalline solid |

| Solubility | Soluble in water (up to 100 mg/ml for the related L-NIO dihydrochloride), PBS (pH 7.2), DMF, and DMSO.[8] |

| Storage | Recommended storage at -20°C for long-term stability.[9] |

Its structure is closely related to N5-(1-Iminoethyl)-L-ornithine (L-NIO), a widely studied non-selective NOS inhibitor.[10][11] The key structural difference is the extension of the iminoethyl group to an iminobutyl group, a modification that subtly alters its interaction with the NOS active site and influences its inhibitory profile.

Mechanism of Action: Competitive Inhibition

Ethyl-L-NIO hydrochloride functions as a competitive inhibitor of nitric oxide synthase. By mimicking the endogenous substrate L-arginine, it binds to the catalytic site of the NOS enzyme. This binding event physically occludes L-arginine, thereby preventing the synthesis of nitric oxide.

The parent compound, L-NIO, has been described as both a reversible and an irreversible inhibitor.[12][13][14] In studies with purified enzymes, its action is often characterized as reversible, while in intact cell systems, it demonstrates a rapid onset and irreversible nature, where its inhibitory effect cannot be overcome by excess L-arginine after pre-incubation.[13][14] Ethyl-L-NIO, as a derivative, is primarily characterized through its equilibrium dissociation constants (Ki), which implies a reversible binding mechanism.[7]

Figure 1: Competitive inhibition of NOS by Ethyl-L-NIO.

Inhibitory Kinetics and Isoform Selectivity

The utility of a NOS inhibitor in research is largely defined by its potency and selectivity across the three isoforms. While potent, the parent compound L-NIO is notably non-selective.[10][15][16] Ethyl-L-NIO, however, demonstrates a more nuanced profile.

Initial rate measurements have been used to determine the inhibitor constant (Ki) for Ethyl-L-NIO against each NOS isoform. A lower Ki value indicates higher binding affinity and greater inhibitory potency.

| Inhibitor | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) |

| Ethyl-L-NIO | 5.3[7][17] | 18[7][17] | 12[7][17] |

| L-NIO (for comparison) | 1.7[10][15][16] | 3.9[10][15][16] | 3.9[10][15][16] |

While the raw Ki values suggest a modest preference for nNOS, this does not account for the enzyme's affinity for its natural substrate, L-arginine (Km). A more biologically relevant measure of selectivity is the Ki/Km ratio. This ratio contextualizes the inhibitor's potency relative to the substrate concentration required for half-maximal enzyme velocity. Analysis of this ratio reveals that Ethyl-L-NIO functionally favors the inhibition of iNOS.[7]

| Parameter | nNOS | eNOS | iNOS |

| Ki/Km (µM) | 3.79[7] | 5[7] | 0.96[7] |

This preference for iNOS, although modest, is a critical insight for experimental design. It suggests that at concentrations where it effectively inhibits iNOS, its impact on the constitutive isoforms (nNOS and eNOS) may be less pronounced, a desirable characteristic for studying inflammatory conditions without inducing significant neurological or cardiovascular side effects.

Figure 2: Experimental workflow for determining inhibitor potency (IC50/Ki).

Biological Activities and Research Applications

The ability of Ethyl-L-NIO and its parent compound L-NIO to inhibit NO production translates into significant physiological effects, making them versatile tools in several research domains.

A. Cardiovascular Research Inhibition of eNOS by L-NIO leads to a reduction in basal NO levels in the vasculature. This causes an endothelium-dependent contraction of blood vessels and inhibits the relaxation induced by vasodilators like acetylcholine.[4] In vivo, this translates to a dose-dependent increase in mean systemic arterial blood pressure, an effect that can be reversed by the administration of excess L-arginine.[4] This makes these compounds useful for studying the fundamental role of NO in regulating blood pressure and vascular tone.

B. Neuroscience and Stroke Models A unique application of L-NIO is its use to create consistent and reproducible animal models of focal ischemic stroke.[10] Direct intrastriatal infusion of L-NIO in rats induces vasoconstriction, leading to a focal infarct characterized by blood-brain barrier dysfunction, neuronal hypoxia, and neurodegeneration.[18][19] This model offers high success rates and low mortality compared to other methods, making it an excellent platform for the preclinical evaluation of neuroprotective therapies.[18]

C. Cancer Biology and Angiogenesis The NOS pathway, particularly involving iNOS and eNOS, is a key target in cancer research as NO can modulate tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[1] Studies have shown that L-NIO can suppress the proliferation and migration of colorectal cancer cells.[1][20] This anti-cancer effect is associated with a systematic inhibition of the transcription of angiogenesis-related genes and the expression of their corresponding proteins.[1] Furthermore, combining L-NIO with standard chemotherapeutic agents like 5-fluorouracil has been shown to enhance anti-proliferative effects.[1][20]

Figure 3: Simplified pathway of VEGF-induced angiogenesis via eNOS, a target of Ethyl-L-NIO.

Key Experimental Protocols

The following protocols provide a framework for investigating the biological activity of Ethyl-L-NIO hydrochloride. All procedures should be adapted to specific laboratory conditions and comply with institutional safety and ethics regulations.

Protocol 1: In Vitro NOS Inhibition Assay (Griess Assay)

Principle: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the supernatant of a reaction containing purified NOS enzyme. The reduction in nitrite production in the presence of the inhibitor reflects its potency.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors: 1 mM NADPH, 1 mM CaCl₂, 10 µM tetrahydrobiopterin (BH₄), and 10 µg/mL calmodulin.

-

Prepare a stock solution of Ethyl-L-NIO hydrochloride in water or buffer. Perform serial dilutions to obtain a range of working concentrations.

-

Prepare a stock solution of the substrate, L-arginine.

-

-

Reaction Setup:

-

In a 96-well plate, add 50 µL of reaction buffer to each well.

-

Add 10 µL of the appropriate Ethyl-L-NIO dilution to test wells. Add 10 µL of buffer to control (no inhibitor) wells.

-

Add 20 µL of purified NOS enzyme (e.g., recombinant human eNOS, nNOS, or iNOS) to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 20 µL of L-arginine solution (final concentration should be near its Km value for the specific isoform).

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Nitrite Detection (Griess Reagent):

-

Stop the reaction by adding a small volume of an enzyme-denaturing agent if necessary (e.g., ethanol).

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes. A magenta color will develop.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay (MTS Assay)

Principle: This colorimetric assay measures cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Seed cells (e.g., HCT 116 colorectal cancer cells or HUVEC endothelial cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of Ethyl-L-NIO hydrochloride in a serum-free or low-serum medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTS Reagent Addition:

-

Add 20 µL of the combined MTS/PMS solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the formazan product at 490 nm.

-

Subtract the background absorbance from wells containing medium only.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot cell viability against inhibitor concentration to determine the dose-dependent effect on cell proliferation.

-

Conclusion

Ethyl-L-NIO hydrochloride is a valuable research tool for the nuanced investigation of nitric oxide synthase activity. As the saturated analog of vinyl-L-NIO, it functions as a competitive, reversible inhibitor of all three NOS isoforms. While its raw binding affinities show modest selectivity, a deeper analysis of its kinetic parameters reveals a functional preference for iNOS. This characteristic, combined with its demonstrated effects in models of cancer, ischemia, and cardiovascular regulation, positions Ethyl-L-NIO as a versatile compound for elucidating the specific roles of the NOS pathway in health and disease. Its continued use in well-designed experiments will undoubtedly contribute to a deeper understanding of NO biology and aid in the development of next-generation therapeutics.

References

A comprehensive list of references will be compiled and provided separately, including full citation details and verifiable URLs for all sources mentioned in this guide.

Sources

- 1. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the development of selective nitric oxide synthase (NOS) inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 8. caymanchem.com [caymanchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N5-(1-Iminoethyl) L-Ornithine Hydrochloride | CymitQuimica [cymitquimica.com]

- 13. Identification of N-iminoethyl-l-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. targetmol.cn [targetmol.cn]

- 17. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]

- 18. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nitric oxide synthase inhibitors 1400W and L-NIO inhibit angiogenesis pathway of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-N5-(1-Iminobutyl)ornithine Hydrochloride: A Potent Modulator of Nitric Oxide Synthase Activity

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of L-N5-(1-Iminobutyl)ornithine hydrochloride (L-NIO). We will delve into its core function as a nitric oxide synthase (NOS) inhibitor, exploring its mechanism of action, isoform selectivity, and practical applications in experimental models. This guide is designed to equip you with the foundational knowledge and practical insights necessary to effectively utilize L-NIO in your research endeavors.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2][3] Three primary isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][4] While essential for homeostasis, the dysregulation of NO production is implicated in various diseases, making NOS enzymes attractive therapeutic targets.[2][5]

L-N5-(1-Iminobutyl)ornithine hydrochloride, commonly referred to as L-NIO, is a potent tool for investigating the roles of NO in biological systems. It is a synthetic L-ornithine derivative that acts as a powerful inhibitor of NOS activity.[6] Understanding the nuances of its function is paramount for its effective application in research.

Mechanism of Action: Unraveling the Inhibition of NOS

L-NIO functions as a potent, non-selective, and NADPH-dependent inhibitor of all three NOS isoforms.[7][8][9] Its mechanism of action is multifaceted, involving both competitive binding and irreversible inactivation, particularly of the nNOS isoform.[6]

As a structural analog of the natural NOS substrate L-arginine, L-NIO competes for binding at the active site of the enzyme.[3] This competitive inhibition is a reversible process. However, in the presence of the necessary cofactor NADPH and molecular oxygen, L-NIO can also act as a mechanism-based inactivator.[2] This means the enzyme itself processes L-NIO, leading to the generation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[2] This dual mechanism contributes to its potency as a NOS inhibitor.

A closely related compound, N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO), has been identified as a particularly potent and selective mechanism-based inactivator of nNOS.[2][10] Studies with L-VNIO have shown that its inactivation of nNOS is dependent on the presence of Ca2+/calmodulin and results in the modification or loss of the essential heme cofactor within the enzyme.[2][10] This irreversible inactivation leads to a sustained reduction in NO production.

Signaling Pathway of Nitric Oxide Synthesis and Inhibition by L-NIO

The following diagram illustrates the canonical nitric oxide synthesis pathway and the point of intervention by L-NIO.

Caption: Nitric oxide synthesis pathway and its inhibition by L-NIO.

Isoform Selectivity and Potency

While L-NIO is generally considered a non-selective NOS inhibitor, it exhibits slight differences in its potency towards the various isoforms.[7][8] The inhibitory constant (Ki) values provide a quantitative measure of this potency.

| NOS Isoform | Ki (μM) | Source |

| Neuronal (nNOS) | 1.7 | [7][8] |

| Endothelial (eNOS) | 3.9 | [7][8] |

| Inducible (iNOS) | 3.9 | [7][8] |

It is crucial to note that while these in vitro values suggest a slight preference for nNOS, the selectivity in cellular or in vivo systems can be less pronounced.[4] Therefore, careful dose-response studies are essential to interpret experimental results accurately. For researchers requiring higher selectivity for nNOS, the related compound L-VNIO may be a more suitable tool, as it has been reported to be a more potent and selective nNOS inactivator.[2][10]

Experimental Applications and Protocols

L-NIO's potent inhibitory effect on NOS has made it a valuable tool in a wide range of research areas, including neuroscience, cardiovascular research, and oncology.

In Vivo Model of Focal Cerebral Ischemia

L-NIO has been successfully used to create a reproducible model of focal cerebral ischemia in rats.[11][12][13] This model offers advantages such as low mortality and reduced surgical complexity compared to other models.[11][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride (40911-12-4) for sale [vulcanchem.com]

- 4. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the development of selective nitric oxide synthase (NOS) inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide to N⁶-(1-iminoethyl)-L-lysine (L-NIL) as a Selective iNOS Inhibitor

Executive Summary

This technical guide provides a comprehensive exploration of N⁶-(1-iminoethyl)-L-lysine (L-NIL), a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. While sometimes mistaken for an inhibitor of neuronal nitric oxide synthase (nNOS), the evidence robustly demonstrates L-NIL's preferential action on iNOS, making it an invaluable tool for dissecting the distinct roles of NOS isoforms in health and disease. This document details the molecular mechanism of L-NIL, presents its quantitative inhibitory profile, and offers detailed, field-proven protocols for its application in biochemical, cellular, and in vivo experimental models. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers leveraging L-NIL to investigate iNOS-mediated pathways in inflammation, immunology, and neurobiology.

Introduction: The Nitric Oxide Synthase Family and the Imperative of Isoform Selectivity

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by a family of three distinct nitric oxide synthase (NOS) enzymes.[1] These isoforms—neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2)—share significant structural homology but differ in their expression, regulation, and physiological functions.[2]

-

nNOS and eNOS are constitutively expressed and calcium-dependent, producing low, transient levels of NO that are critical for neurotransmission and vasodilation, respectively.[1][2]

-

iNOS is transcriptionally induced by inflammatory stimuli like cytokines and pathogens.[1] Once expressed, it operates independently of calcium concentration to produce large, sustained amounts of NO that contribute to host defense but can also drive pathophysiology in chronic inflammation, septic shock, and neurodegenerative diseases.[1][3]

This functional divergence makes isoform selectivity the cornerstone of NOS inhibitor development. Non-selective inhibitors can produce confounding results and undesirable side effects by disrupting essential physiological processes governed by nNOS and eNOS. L-NIL has emerged as a critical pharmacological tool precisely because it allows for the targeted inhibition of iNOS, enabling researchers to isolate and study its specific contributions to complex biological systems.[4]

Section 1: A Profile of L-NIL as a Selective iNOS Inhibitor

Chemical & Physical Properties

L-NIL, also known as Ethyl-L-NIO, is an L-lysine analog. Its key characteristics are summarized below.

| Property | Value | Source(s) |

| Systematic Name | (2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;dihydrochloride | [5] |

| Synonyms | L-N⁶-(1-Iminoethyl)lysine, L-NIL | [4] |

| CAS Number | 150403-89-7 (dihydrochloride) | [6] |

| Molecular Formula | C₈H₁₇N₃O₂ · 2HCl | [7] |

| Molecular Weight | 259.16 g/mol (dihydrochloride) | [8] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water | [6] |

Mechanism of Action: Competitive Inhibition at the Arginine Binding Site

L-NIL functions as a potent and selective competitive inhibitor of iNOS.[9] Its structure mimics the natural substrate, L-arginine, allowing it to bind to the active site of the enzyme. This binding physically obstructs L-arginine from accessing the catalytic center, thereby preventing the synthesis of nitric oxide.[10] Studies indicate that the inhibitory mechanism is primarily determined by the compound's binding affinity for the different isoforms, rather than through covalent modification or inactivation of the enzyme.[10][11] The structural difference between L-NIL and its less selective counterpart, L-NIO (which has one fewer methylene group), underscores the fine molecular determinants that govern isoform selectivity.[4]

Quantitative Inhibitory Profile & Selectivity

The utility of L-NIL is defined by its quantitative preference for iNOS over the constitutive isoforms. The following table consolidates data from multiple studies to illustrate this selectivity. A lower IC₅₀ or Kᵢ value indicates greater inhibitory potency.

| Inhibitor | Target Isoform | Potency (IC₅₀ / Kᵢ) | Selectivity Ratio (vs. iNOS) | Source(s) |

| L-NIL | iNOS (mouse) | 3.3 µM | 1x | [4][12] |

| nNOS (rat brain cNOS) | 92 µM | ~28-fold higher | [4][12] | |

| eNOS | 8 - 38 µM | ~2.4 to 11.5-fold higher | ||

| L-NIO | nNOS | 1.7 µM | - | [13] |

| eNOS | 3.9 µM | - | [13] | |

| iNOS | 3.9 µM | - | [13] |

Note: Data is compiled from various sources and experimental conditions. Direct comparison of absolute values should be made with caution; the selectivity ratio is a more robust metric.

Section 2: Methodologies for Characterizing iNOS Inhibition

Validating the effect of L-NIL in any experimental system is crucial. The following protocols provide robust, self-validating frameworks for biochemical and cell-based characterization.

Biochemical Assay: Griess Assay for NOS Activity

This assay directly quantifies NOS activity by measuring the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO. It is a fundamental method for determining the IC₅₀ of an inhibitor on purified enzymes or in cell lysates.[14][15]

-

Reagent Preparation:

-

NOS Assay Buffer: Prepare a buffer appropriate for the enzyme, typically containing Tris-HCl, cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).[16][17]

-

L-Arginine Solution: Prepare a stock solution of the substrate, L-arginine.

-

L-NIL Stock Solution: Prepare a concentrated stock of L-NIL in an appropriate solvent (e.g., water or assay buffer). Create a serial dilution series to test a range of concentrations.

-

Griess Reagent: Prepare or use a commercial kit containing sulfanilamide and N-(1-naphthyl)ethylenediamine (NED).[14]

-

Nitrite Standard Curve: Prepare a series of known sodium nitrite concentrations (e.g., 0-100 µM) to quantify sample results.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the NOS assay buffer to each well.

-

Add the desired concentration of L-NIL (or vehicle control) to the appropriate wells.

-

Add the purified iNOS enzyme (or cell lysate containing iNOS) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind.

-

Initiate the reaction by adding the L-arginine solution to all wells.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

-

Nitrite Detection:

-

Stop the reaction (e.g., by adding a reagent that depletes NADPH or by denaturation).

-

Add the Griess Reagent components sequentially to all wells, including the nitrite standards.

-

Allow the color to develop for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Generate a standard curve by plotting absorbance versus nitrite concentration.

-

Calculate the nitrite concentration in each experimental well using the standard curve.

-

Calculate the percentage of iNOS inhibition for each L-NIL concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the L-NIL concentration and use non-linear regression to determine the IC₅₀ value.[11]

-

This protocol's trustworthiness is ensured by including multiple controls: a 'no enzyme' control to check for background nitrite, a 'vehicle' control to establish 100% activity, and a nitrite standard curve to ensure accurate quantification. The resulting dose-response curve directly validates the inhibitory action of L-NIL on enzyme activity.

Section 4: Advanced Application - Dissecting the Role of iNOS in Neuronal Apoptosis

While nNOS is the primary isoform in neurons, iNOS expression can be potently induced in glial cells (microglia and astrocytes) during neuroinflammatory events such as stroke or infection. [18]The resulting high-output of NO from glia can be neurotoxic and contribute to neuronal apoptosis. [18][19]Conversely, NO can also have neuroprotective effects, in part by inhibiting apoptosis through the S-nitrosylation of caspase enzymes. [20]L-NIL is an ideal tool to specifically block the glial iNOS contribution and clarify the role of this NO source in neuronal death.

Signaling Pathway: Glial iNOS and Neuronal Apoptosis

The diagram below illustrates the pathway where a neuroinflammatory stimulus triggers glial iNOS, leading to NO production that can overwhelm protective mechanisms and activate the caspase cascade in adjacent neurons. L-NIL specifically intervenes by blocking iNOS activity.

Sources

- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Brain function in iNOS knock out or iNOS inhibited (l-NIL) mice under endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. biotium.com [biotium.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride | C7H16ClN3O2 | CID 177903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 15. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Nitric oxide and neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuronal nitric oxide synthase inhibition reduces neuronal apoptosis after hypothermic circulatory arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suppression of neuronal apoptosis by S-nitrosylation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Application of Ethyl-L-NIO

Abstract: This technical guide provides a comprehensive analysis of N5-(1-Iminobutyl)-L-ornithine hydrochloride (Ethyl-L-NIO), a key small molecule inhibitor of nitric oxide synthase (NOS) enzymes. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, isoform selectivity, and practical laboratory applications of Ethyl-L-NIO. We will explore its function as a competitive inhibitor, critically evaluate its selectivity profile using both Ki and Ki/Km metrics, and provide validated protocols for its handling, analysis, and use in enzyme inhibition assays. Through detailed diagrams and data-driven insights, this guide serves as an essential resource for leveraging Ethyl-L-NIO in nitric oxide research.

Chemical Identity and Physicochemical Properties

Ethyl-L-NIO is a derivative of the amino acid L-ornithine and is structurally analogous to the endogenous NOS substrate, L-arginine. It is most commonly supplied as a hydrochloride salt to improve its stability and solubility.

Caption: Chemical structure of Ethyl-L-NIO.

Table 1: Physicochemical Properties of Ethyl-L-NIO Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2-amino-5-(1-aminobutylideneamino)pentanoic acid;hydrochloride | [1] |

| Synonyms | L-N5-(1-Iminobutyl)ornithine hydrochloride, L-NIO Ethyl | [2][3][4] |

| CAS Number | 150403-97-7 | [2][3][4] |

| Molecular Formula | C₉H₁₉N₃O₂ • HCl | [3] |

| Molecular Weight | 237.73 g/mol | [1][3] |

| Appearance | Crystalline solid | [4][5] |

| Storage | Store solid at -20°C, desiccated |[2][6] |

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

Nitric Oxide Synthase (NOS) comprises a family of enzymes—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—that catalyze the production of nitric oxide (NO) from the amino acid L-arginine.[7] This process is a five-electron oxidation requiring molecular oxygen and NADPH as a co-substrate.[8] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7][9]

Ethyl-L-NIO functions as a competitive inhibitor by mimicking the structure of the natural substrate, L-arginine. It binds to the active site of the NOS enzyme, thereby preventing L-arginine from binding and halting the synthesis of NO.

Caption: Competitive inhibition of NOS by Ethyl-L-NIO.

An important mechanistic distinction exists between Ethyl-L-NIO and some related compounds. While its parent compound, L-NIO, and its unsaturated analog, vinyl-L-NIO, can act as irreversible or mechanism-based inactivators, Ethyl-L-NIO is noted to inhibit nNOS without causing its inactivation in the presence of NADPH and O₂.[4] This suggests that Ethyl-L-NIO primarily functions as a reversible competitive inhibitor rather than covalently modifying the enzyme or its heme cofactor. This property is crucial for experimental design, particularly in washout experiments where recovery of enzyme function is desired.

Isoform Selectivity Profile: A Deeper Look

While broadly classified as a NOS inhibitor, the efficacy of Ethyl-L-NIO varies between the different NOS isoforms. The inhibitory constant (Ki) is a common measure of potency, but for comparing inhibitors of enzymes with different substrate affinities, the Ki/Km ratio provides a more biologically relevant measure of inhibitory efficiency.

Table 2: Inhibitory Potency and Selectivity of Ethyl-L-NIO Against NOS Isoforms

| NOS Isoform | Ki (µM) | Ki/Km Ratio |

|---|---|---|

| nNOS (neuronal) | 5.3 | 3.79 |

| eNOS (endothelial) | 18 | 5.0 |

| iNOS (inducible) | 12 | 0.96 |

Data sourced from Cayman Chemical product information sheet, citing initial rate measurements.[2][4]

Expert Interpretation: Based solely on the Ki values, one might conclude that Ethyl-L-NIO is modestly selective for nNOS (Ki = 5.3 µM) over iNOS (12 µM) and eNOS (18 µM).[2][4] However, the Ki/Km ratio , which normalizes the inhibitor's potency to the enzyme's affinity for its natural substrate (L-arginine), tells a different story. A lower Ki/Km value signifies more effective inhibition under physiological conditions where the inhibitor and substrate are competing. The data clearly shows that Ethyl-L-NIO has the lowest Ki/Km ratio for iNOS (0.96), indicating it is most effective at inhibiting the inducible isoform in a biological context.[2][4] This insight is critical for selecting the appropriate inhibitor and interpreting results, as it suggests Ethyl-L-NIO functionally favors iNOS inhibition over nNOS and eNOS.

Conceptual Synthesis Pathway

A logical approach would involve:

-

Protection: The α-amino and carboxyl groups of L-ornithine are first protected to prevent side reactions. This is a standard procedure in peptide chemistry.

-

Guanidinylation/Amidation: The free δ-amino group is then reacted with a suitable electrophilic reagent containing the iminobutyl group. A common method for forming such guanidino-like structures is the reaction with an S-alkylisothiourea derivative.[11]

-

Deprotection: Finally, the protecting groups on the α-amino and carboxyl functions are removed under conditions that do not affect the newly formed side chain, yielding the final product.

This conceptual pathway demonstrates the standard logic of synthetic organic chemistry applied to amino acid modification, ensuring regioselectivity and preserving stereochemistry.

Analytical Methodologies for Characterization

Ensuring the purity and identity of Ethyl-L-NIO is paramount for reproducible experimental results. A combination of chromatographic and spectroscopic techniques is recommended.

Caption: Standard workflow for purity and identity verification.

Protocol: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of Ethyl-L-NIO. Optimization may be required based on the specific HPLC system and column.

Objective: To separate and quantify Ethyl-L-NIO from potential impurities.

Materials:

-

Ethyl-L-NIO sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN) or ethanol[12]

-

Trifluoroacetic acid (TFA)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

Filter and degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of Ethyl-L-NIO.

-

Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~50-100 µg/mL.

-

-

HPLC Conditions:

-

Column: C18 analytical column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Gradient:

-

0-2 min: 0% B

-

2-15 min: 0% to 30% B (linear gradient)

-

15-17 min: 30% to 95% B (wash)

-

17-19 min: 95% B (hold)

-

19-20 min: 95% to 0% B (return to initial)

-

20-25 min: 0% B (equilibration)

-

-

-

Data Analysis:

-

Integrate the peak areas of all detected signals.

-

Calculate purity as (Area of Ethyl-L-NIO peak / Total area of all peaks) x 100%.

-

Self-Validation: The protocol's validity is ensured by running a blank (injection of mobile phase) to check for system peaks and by establishing a linear calibration curve if quantitation against a reference standard is required.

Practical Guidelines for Laboratory Use

Proper handling and preparation of Ethyl-L-NIO are essential for obtaining accurate and reliable data.

Table 3: Handling and Solubility

| Parameter | Recommendation | Source(s) |

|---|---|---|

| Solid Storage | -20°C in a tightly sealed vial, protected from moisture (desiccate). Stable for at least 6 months. | [2][6] |

| Solution Storage | Prepare stock solutions fresh. If storage is necessary, aliquot into tightly sealed vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [6] |

| Solubility | Data for the related L-NIO dihydrochloride suggests high solubility in water (up to 100 mg/mL) and good solubility in DMSO, DMF, and Ethanol (~20 mg/mL). |[5] |

Protocol: Preparation of a 10 mM Aqueous Stock Solution

Objective: To prepare a standardized, ready-to-use stock solution for biological assays.

Materials:

-

Ethyl-L-NIO Hydrochloride (MW = 237.73 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes

Procedure:

-

Pre-equilibration: Allow the vial of Ethyl-L-NIO to warm to room temperature for at least 60 minutes before opening to prevent condensation.[6]

-

Calculation: To make 1 mL of a 10 mM solution, you need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 237.73 g/mol * 1000 mg/g = 2.38 mg

-

-

Weighing: Carefully weigh out 2.38 mg of Ethyl-L-NIO hydrochloride and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1.0 mL of high-purity water to the tube.

-

Mixing: Vortex gently until the solid is completely dissolved. The solution should be clear and colorless.

-

Storage: Use the solution immediately or aliquot into smaller volumes for single-use applications and store at -20°C.

Conclusion

Ethyl-L-NIO hydrochloride is a valuable research tool for the targeted inhibition of nitric oxide synthase. This guide has detailed its fundamental chemical properties, its mechanism as a competitive inhibitor, and, most critically, its nuanced selectivity profile. The analysis of Ki/Km ratios reveals a functional preference for iNOS, an essential consideration for researchers studying isoform-specific NO signaling. The provided protocols for analysis and handling establish a foundation for its reliable and effective use in the laboratory. By understanding these technical details, scientists can better design their experiments and confidently interpret the resulting data in the complex field of nitric oxide biology.

References

- Ethyl-L-NIO (hydrochloride)

- Ethyl-L-NIO (hydrochloride) | C9H20ClN3O2 | CID 91886137 - PubChem. (n.d.). PubChem.

- Ethyl-L-NIO (hydrochloride) - Applications - CAT N°: 10012088 - Bertin bioreagent. (n.d.). Bertin Bioreagent.

- L-NIO - Biotium. (n.d.). Biotium.

- Ethyl-L-NIO, hydrochloride | CAS 150403-97-7 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- McCall, T. B., Feelisch, M., Palmer, R. M., & Moncada, S. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology, 102(1), 234–238.

- Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(43), 26677-26683.

- Stability and Storage | Tocris Bioscience. (n.d.). Tocris Bioscience.

- Ethyl-L-NIO (hydrochloride) - Applications - CAT N°: 10012088. (n.d.). Cayman Chemical.

- Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 101(3), 746–752.

- Ruck, F., et al. (2009). Metabolism and pharmacokinetics of ethyl N(alpha)-lauroyl-L-arginate hydrochloride in human volunteers. Food and Chemical Toxicology, 47(11), 2791-2795.

- Analytical Methods. (n.d.). Japan Ministry of the Environment.

- L-NIO | NOS Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.

- L-NIO (hydrochloride) (CAS Number: 36889-13-1) | Cayman Chemical. (n.d.). Cayman Chemical.

- Infante, M. R., et al. (2004). Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Journal of Surfactants and Detergents, 7(2), 145-154.

- Khetan, A., et al. (2004). Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats. Journal of Pharmaceutical Sciences, 93(5), 1229-1240.

- L-NIO dihydrochloride (0546) by Tocris, Part of Bio-Techne. (n.d.). Tocris Bioscience.

- L-NIO dihydrochloride | eNOS Inhibitors - R&D Systems. (n.d.). R&D Systems.

- L-NIO dihydrochloride | NOS Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.

- Wang, Y., et al. (2023). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9801.